N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Description
The compound N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide features a 1,3,4-oxadiazole core substituted at the 5-position with a 3-chlorophenyl group and at the 2-position with a benzamide moiety modified by a dipropylsulfamoyl group. This structural architecture positions it within a class of heterocyclic compounds known for diverse biological activities, including antifungal and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O4S/c1-3-12-26(13-4-2)31(28,29)18-10-8-15(9-11-18)19(27)23-21-25-24-20(30-21)16-6-5-7-17(22)14-16/h5-11,14H,3-4,12-13H2,1-2H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHSWRVMMUNZJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide typically involves multiple steps. One common synthetic route starts with the preparation of 5-(3-chlorophenyl)-1,3,4-oxadiazole-2-amine. This intermediate is then reacted with 4-(dipropylsulfamoyl)benzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in inhibiting the growth of certain bacterial and viral strains.
Medicine: Research has indicated potential anticancer properties, making it a candidate for further drug development.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings
Mechanism of Action
The mechanism of action of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring and sulfonamide group are believed to play crucial roles in binding to enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the compound’s antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1,3,4-oxadiazole derivatives are highly influenced by substituents on the oxadiazole ring and the sulfonamide group. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Key Observations
A. Antifungal Activity and Substituent Influence
- Chlorophenyl vs.
- Heterocyclic Substituents : LMM11’s furan-2-yl group introduces aromatic heterocyclic character, which may improve membrane permeability but reduce metabolic stability compared to chlorophenyl derivatives .
B. Sulfonamide Group Modifications
- Alkyl Chain Length: The dipropylsulfamoyl group in the target compound balances lipophilicity and solubility.
- Cycloalkyl vs. Aromatic Groups : LMM5’s benzyl(methyl)sulfamoyl group introduces steric bulk, which may hinder enzyme access compared to the linear propyl chains in the target compound .
C. Positional Isomerism
- Chlorine Position: The 3-chlorophenyl substituent (target compound) vs. Ortho-substituted chlorines may induce steric hindrance, reducing efficacy .
Biological Activity
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its insecticidal and antifungal properties.
Chemical Structure
The compound features a complex structure comprising oxadiazole and benzamide moieties. The presence of the 3-chlorophenyl group is significant as it may enhance biological activity through electronic effects and steric interactions.
Structural Formula
- Molecular Formula : C16H19ClN4O2S
- Molecular Weight : 364.86 g/mol
- SMILES Notation : CCCCC(=O)N(C(=O)N1C=NN=C1C2=CC=CC=C2Cl)C(C)C
Synthesis
The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The detailed synthetic pathway typically includes:
- Formation of the oxadiazole ring via cyclization.
- Introduction of the dipropylsulfamoyl group through nucleophilic substitution.
- Purification and characterization using techniques like NMR and mass spectrometry.
Antifungal Activity
Research indicates that compounds containing oxadiazole rings exhibit significant antifungal properties. For instance, a study demonstrated that derivatives with similar structures showed inhibition rates against various fungal strains:
| Compound | Fungal Strain | Inhibition Rate (%) |
|---|---|---|
| 14h | Pyricularia oryzae | 77.8 |
| 14e | Alternaria solani | 50.5 |
| 14n | Gibberella zeae | 55.9 |
This data suggests that modifications in the structure can lead to enhanced antifungal activity, making this compound a candidate for further exploration in agricultural applications .
Insecticidal Activity
Insecticidal assays have shown promising results for similar oxadiazole derivatives against pests like Mythimna separate and Helicoverpa armigera. For example:
| Compound | Insect Species | Lethal Activity (%) |
|---|---|---|
| 14q | Mythimna separate | 70 |
| 14h | Helicoverpa armigera | Good activity |
The structure–activity relationship (SAR) studies indicate that substituents such as chlorine enhance insecticidal efficacy .
Study on Structure-Based Bioisosterism
A recent study focused on the design and synthesis of benzamide derivatives linked with oxadiazoles revealed that these compounds possess diverse biological activities including insecticidal and antifungal properties. The findings highlighted the importance of structural modifications in enhancing bioactivity .
Toxicity Assessment
Toxicity tests using zebrafish embryos indicated that some derivatives exhibited low LC50 values (e.g., LC50 of compound 14h was found to be 14.01 mg/L), suggesting a need for careful evaluation in terms of environmental impact when considering these compounds for agricultural use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
